Iodotrimethylsilane
Overview
Description
Iodotrimethylsilane is a versatile organosilicon compound widely used in organic synthesisThis compound acts as a strong electrophile and is stable due to its silicon atom . It is known for its corrosive nature and requires proper handling and personal protective equipment .
Scientific Research Applications
Iodotrimethylsilane has numerous applications in scientific research, including:
Organic Synthesis:
Gas Chromatography Analysis: It converts alcohols into silyl ether derivatives, making them more volatile for gas chromatography analysis.
Surface Etching and Passivation: It is used as a reactive ligand for surface etching and passivation of perovskite nanocrystals, enhancing the efficiency and stability of perovskite light-emitting diodes.
Mechanism of Action
Target of Action
Iodotrimethylsilane (ITMS) is a versatile organosilicon compound used in organic synthesis . It primarily targets organic compounds containing oxygen, forming a strong silicon-oxygen bond . It also targets heteroaryl C-halogen bonds, facilitating their reductive cleavage .
Mode of Action
ITMS acts as a strong electrophile and is stable due to its silicon atom . It serves as a coupling partner in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds . It also plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds .
Biochemical Pathways
ITMS affects several biochemical pathways. It is used for the dealkylation of compounds like lactones, ethers, acetals, and carbamates, and as a trimethylsilylating agent for the synthesis of silyl imino esters, alkyl, and alkenyl silanes . In nucleosidation, ITMS introduces iodine atoms into nucleosides, creating modified nucleosides for biomedical research and drug development .
Pharmacokinetics
Its physical properties, such as being a colorless or pale yellow liquid with a pungent odor , and its stability due to its silicon atom , suggest that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of ITMS results in the formation of new compounds. For instance, it can introduce iodine atoms into organic molecules , form silyl imino esters , and create modified nucleosides . It can also facilitate the synthesis of complex organic molecules by enabling the formation of carbon-carbon or carbon-heteroatom bonds .
Action Environment
The action of ITMS can be influenced by environmental factors. For instance, its reactivity may be enhanced in the presence of a suitable catalyst or base . It is also worth noting that ITMS is known for its corrosive nature, capable of causing severe burns to the skin and eyes, emphasizing the necessity for proper personal protective equipment such as gloves and safety goggles . Therefore, it is crucial to handle ITMS in well-ventilated areas .
Safety and Hazards
Future Directions
Iodotrimethylsilane has been used as a reactive ligand for surface etching and passivation of perovskite nanocrystals toward efficient pure-red to deep-red LEDs . This represents the first demonstration of a chemically reactive ligand strategy that applies to different systems and works effectively in red PeLEDs spanning emission from pure-red to deep-red .
Biochemical Analysis
Biochemical Properties
Iodotrimethylsilane plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds, allowing for the synthesis of complex organic molecules . It is also used in the dealkylation of ethers and esters to form alcohols or carboxylic acids . In nucleosidation, this compound introduces iodine atoms into nucleosides, creating modified nucleosides for biomedical research and drug development .
Molecular Mechanism
This compound acts as a strong electrophile, making it valuable in various reactions . The presence of three methyl groups and a silicon atom in this compound provides stability and enhances its reactivity . The silicon atom contributes to the compound’s reactivity by influencing the electron distribution within the molecule .
Temporal Effects in Laboratory Settings
It is known for its corrosive nature, capable of causing severe burns to the skin and eyes, emphasizing the necessity for proper personal protective equipment such as gloves and safety goggles .
Preparation Methods
Iodotrimethylsilane can be prepared through several synthetic routes. One common method involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile . Another method includes the oxidative cleavage of hexamethyldisilane by iodine or the cleavage of hexamethyldisiloxane with aluminum triiodide . These methods ensure high purity and conversion rates, making this compound a valuable chemical intermediate in various industrial and laboratory applications .
Chemical Reactions Analysis
Iodotrimethylsilane undergoes a variety of chemical reactions, including:
Dealkylation: It is used for the mild dealkylation of ethers, carboxylic esters, lactones, carbamates, and acetals.
Cleavage of Epoxides and Cyclopropyl Ketones: It efficiently cleaves these compounds to form the corresponding products.
Conversion of Vinyl Phosphates to Vinyl Iodides: This reaction is facilitated by this compound.
Halogen Exchange Reactions: It acts as a neutral nucleophilic reagent for halogen exchange reactions.
Formation of Enol Ethers and Silyl Imino Esters: It is used as a trimethylsilylating agent for the synthesis of these compounds.
Lewis Acid Catalyst: It acts as a Lewis acid catalyst in various organic reactions.
Reducing Agent: It serves as a reducing agent for epoxides, enediones, α-ketols, sulfoxides, and sulfonyl halides.
Comparison with Similar Compounds
Iodotrimethylsilane is often compared with other similar compounds such as:
Bromotrimethylsilane: Used for similar dealkylation reactions but with different reactivity and selectivity.
Chlorotrimethylsilane: Another silylating agent with distinct reactivity and applications.
Trimethylsilyl Trifluoromethanesulfonate:
This compound stands out due to its strong electrophilic nature and stability, making it a preferred choice for various organic synthesis applications .
Properties
IUPAC Name |
iodo(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRZQMIRAZTJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065997 | |
Record name | Silane, iodotrimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |
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Molecular Weight |
200.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Iodotrimethylsilane | |
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CAS No. |
16029-98-4 | |
Record name | Trimethylsilyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16029-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodotrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016029984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, iodotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silane, iodotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |
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Record name | Iodotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.503 | |
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Record name | Iodotrimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A65KRZ6NV | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does iodotrimethylsilane interact with esters, leading to their cleavage?
A1: this compound exhibits strong oxygenophilicity due to its hard acid (Me3Si) - soft base (I) bond. [] It interacts with the carbonyl oxygen of esters, activating the carbonyl carbon towards nucleophilic attack. The trimethylsilyl group then acts as a leaving group, leading to the formation of a silyl ester and an alkyl iodide. [, ]
Q2: Can you provide an example of a specific transformation involving this compound and its effect on the target molecule?
A2: this compound regiospecifically deoxygenates the dihydroxyacetone moiety at C-17 of corticoid steroids. For example, treatment of corticoids containing the C(17)(OH)–C(20)(O)-C(21)H2OH group with this compound results in the formation of 21-hydroxy-20-ketones in high yields. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C3H9ISi and a molecular weight of 200.13 g/mol.
Q4: Are there any spectroscopic data available to characterize this compound?
A4: Yes, experimental and theoretical studies have characterized this compound using electron diffraction for gas-phase structure determination, as well as infrared and Raman spectroscopy for vibrational spectra analysis. These findings are supported by ab initio calculations. []
Q5: What are the stability considerations for this compound?
A5: this compound is highly reactive and moisture-sensitive. It decomposes upon contact with water. It should be stored under an inert atmosphere.
Q6: Are there alternative reagents to this compound for specific applications?
A6: Yes, depending on the specific transformation, alternatives to this compound exist. For example, chlorotrimethylsilane/sodium iodide mixtures in acetonitrile can be used for cleaving esters, lactones, carbamates, and ethers. This system proves advantageous as it cleaves ethers more readily and converts alcohols to iodides more rapidly compared to this compound alone. []
Q7: What is the role of this compound in conjugate addition reactions?
A7: this compound acts as a promoter in conjugate additions of organocopper reagents to α,β-unsaturated carbonyl compounds. It facilitates the formation of a reactive copper species that adds to the β-carbon of the unsaturated system. [, ]
Q8: Are there any limitations to using this compound in organic synthesis?
A8: While this compound is a versatile reagent, it has some limitations. For example, in the this compound-promoted conjugate addition of alkylcopper compounds to enoyl-amides, high yields are achieved, but the diastereoselectivity remains moderate. []
Q9: Can you provide examples of specific reactions where this compound plays a crucial role?
A9: Certainly! this compound is vital in various transformations:
- Cleavage of Protecting Groups: It effectively cleaves methyl ethers, such as converting cyclohexyl methyl ether to cyclohexanol. []
- Hydrodehalogenation: It facilitates the removal of halogen atoms alpha to ketones, converting α-haloketones to ketones. []
- Deoxygenation of α-ketols: It enables the conversion of α-ketols to ketones. []
- Cross-Aldol Condensation: It mediates the synthesis of α,α′-bis(substituted benzylidene)cycloalkanones from ketones, aldehydes, and urea. []
- Cyclization Reactions: It promotes the cyclization of 6-alkynal acetals. []
Q10: Has computational chemistry been used to study this compound and its reactions?
A10: Yes, computational methods, such as DFT calculations, have been employed to study the molecular structure and vibrational spectra of this compound. These calculations provide insights into its reactivity and can guide the development of new synthetic methods. []
Q11: How do structural modifications of this compound affect its reactivity?
A11: Replacing iodine with other halogens like bromine in bromotrimethylsilane can lead to differences in reactivity and selectivity. While generally less reactive than this compound, bromotrimethylsilane can be advantageous in specific transformations. []
Q12: What are the common methods for preparing this compound?
A12: this compound can be prepared by reacting hexamethyldisilane with iodine. [, ] Another method involves reacting chlorotrimethylsilane with sodium iodide in acetonitrile to generate this compound in situ. [, ]
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